Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)-
CAS No.: 871361-88-5
Cat. No.: VC16724628
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 871361-88-5 |
---|---|
Molecular Formula | C18H16N2O |
Molecular Weight | 276.3 g/mol |
IUPAC Name | 2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one |
Standard InChI | InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2 |
Standard InChI Key | CYVVJSKZRBZHAV-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a cyclohexanone core with two 4-pyridinylmethylene groups at the 2- and 6-positions. The (2E,6E)-configuration ensures that the pyridine rings reside on opposite sides of the cyclohexanone plane, as evidenced by nuclear magnetic resonance (NMR) and X-ray crystallographic data . The central cyclohexanone adopts an envelope conformation, a common motif in analogous derivatives such as 2,6-bis(4-methoxybenzylidene)cyclohexanone .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₆N₂O | |
Molecular Weight | 276.33 g/mol | |
CAS Registry Number | 871361-88-5 | |
Configuration | (2E,6E)- | |
Purity (LCMS/HPLC) | >98% |
Spectroscopic Profiling
The compound’s ¹H NMR spectrum in dimethyl sulfoxide-d₆ (DMSO-d₆) reveals resonances consistent with its structure: aromatic protons from the pyridine rings (δ 7.2–8.5 ppm), methylene protons adjacent to the carbonyl (δ 3.1–3.3 ppm), and the cyclohexanone carbonyl (δ 2.5 ppm) . Liquid chromatography–mass spectrometry (LCMS) data further corroborate the molecular ion peak at m/z 277.3 [M+H]⁺ .
Synthesis and Optimization
Synthetic Pathways
A solvent-free Claisen-Schmidt condensation between cyclohexanone and 4-pyridinecarboxaldehyde in the presence of NaOH represents the most efficient route . This method, adapted from protocols for analogous bis-benzylidenecyclohexanones, avoids volatile solvents and achieves yields >75% under mild conditions (293 K, 15 minutes) .
Table 2: Representative Synthesis Conditions
Reactant | Catalyst | Temperature | Time | Yield |
---|---|---|---|---|
Cyclohexanone + 4-Pyridinecarboxaldehyde | NaOH | 293 K | 15 min | >75% |
Crystallographic Insights
X-ray diffraction studies of related compounds, such as 2,6-bis(4-methoxybenzylidene)cyclohexanone, reveal dihedral angles of ~19° between aromatic rings, suggesting similar steric interactions in the title compound . Weak intermolecular C–H···O hydrogen bonds contribute to crystalline packing, a feature likely conserved across this structural family .
Physicochemical Properties
Solubility and Partitioning
Preliminary data suggest moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) and limited solubility in water (<0.1 mg/mL) . The calculated partition coefficient (LogP) of 2.1 predicts favorable membrane permeability, a trait advantageous for bioactive molecules .
Future Directions
Structure-Activity Relationships (SAR)
Systematic modification of the pyridine rings (e.g., introducing methoxy or nitro groups) could optimize bioactivity. Computational modeling using density functional theory (DFT) may elucidate electronic effects on binding affinity .
Formulation Development
Nanoencapsulation or prodrug strategies could address solubility limitations. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have proven effective for similar hydrophobic agents, enhancing bioavailability by >50% in murine models .
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